molecular formula C21H16FN5O2 B2851536 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795299-66-9

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2851536
CAS No.: 1795299-66-9
M. Wt: 389.39
InChI Key: ULRVDPGRIAZAQC-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and fluorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Introduction of the pyridine ring: This step may involve a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative.

    Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions or other suitable coupling reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Its chemical properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: This compound shares some structural similarities but differs in the presence of a pyrazole ring instead of a triazole ring.

    2-(2-fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile: This compound has a similar fluorophenyl and methoxyphenyl substitution but differs in the core structure.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c1-29-18-9-5-3-7-16(18)24-21(28)19-20(14-10-12-23-13-11-14)27(26-25-19)17-8-4-2-6-15(17)22/h2-13H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRVDPGRIAZAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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